![molecular formula C20H26N2O2 B5329103 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)
9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, also known as SPI-026, is a spirocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. SPI-026 is a novel small molecule that has been shown to have a unique mechanism of action, making it an attractive candidate for further study.
Mécanisme D'action
The mechanism of action of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane involves its ability to selectively bind to the KCa3.1 channel, causing a conformational change that alters the channel's activity. This results in a decrease in calcium influx into cells, which can have a variety of downstream effects depending on the specific cell type.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the cell type and context. In T-cells, this compound has been shown to inhibit activation and proliferation, while in smooth muscle cells, it can cause relaxation. In neurons, this compound has been shown to decrease excitability and increase synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane is its selectivity for the KCa3.1 channel, which allows for more precise manipulation of cellular processes. However, one limitation is that this compound can have off-target effects on other ion channels, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane. One area of interest is its potential therapeutic applications, particularly in the treatment of autoimmune diseases and neurological disorders. Another area of interest is its use as a tool for studying the KCa3.1 channel and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-(3-ethylindol-2-yl)acetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-azaspiro[5.5]undecane-2,4-dione to give the spirocyclic compound this compound.
Applications De Recherche Scientifique
9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can modulate the activity of a specific type of ion channel in the brain, known as the KCa3.1 channel. This channel is involved in a variety of physiological processes, including T-cell activation, smooth muscle contraction, and neuronal excitability.
Propriétés
IUPAC Name |
(3-ethyl-1H-indol-2-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-15-16-5-3-4-6-17(16)21-18(15)19(23)22-11-7-20(8-12-22)9-13-24-14-10-20/h3-6,21H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQUEMVEADECJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)N3CCC4(CC3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
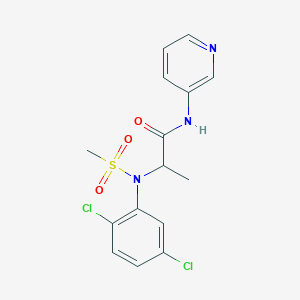
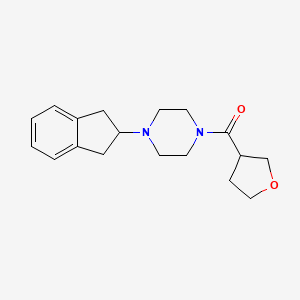
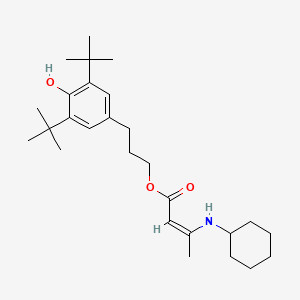
![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)

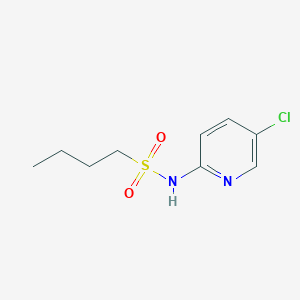
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)
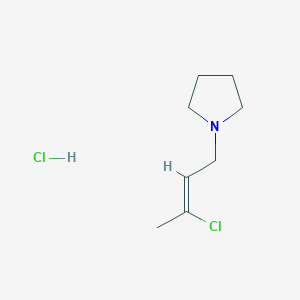
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5329118.png)